N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14808912
Molecular Formula: C23H24N4O2S
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O2S |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C23H24N4O2S/c1-3-4-14-18-25-26-23(30-18)24-21(28)19-16-12-8-9-13-17(16)22(29)27(2)20(19)15-10-6-5-7-11-15/h5-13,19-20H,3-4,14H2,1-2H3,(H,24,26,28) |
| Standard InChI Key | BFVSECFTDCHOMG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s architecture integrates three key moieties: a 1,3,4-thiadiazole ring, a tetrahydroisoquinoline system, and a carboxamide linker. The thiadiazole ring, substituted with a butyl group at position 5, contributes to lipophilicity, enhancing membrane permeability . The tetrahydroisoquinoline core features a 2-methyl substituent and a phenyl group at position 3, while the carboxamide bridges the thiadiazole and isoquinoline units.
Crystallographic and Stereochemical Insights
X-ray diffraction studies of analogous tetrahydroisoquinoline derivatives reveal planar geometries with minimal deviation from the least-squares plane (). The 3,4-trans configuration is thermodynamically favored, as evidenced by coupling constants () in NMR spectra . For this compound, the trans diastereomer is anticipated to dominate under standard synthetic conditions .
Table 1: Key Structural Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 420.5 g/mol | |
| logP | ~3.2 (estimated) | |
| Hydrogen Bond Acceptors | 6 | |
| Planarity (RMS deviation) |
Synthetic Methodologies
Synthesis typically follows a multi-step sequence:
Aldimine Condensation
Reaction of 2-methyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-1-one-4-carboxylic acid with 5-butyl-1,3,4-thiadiazol-2-amine under coupling agents like HATU or EDCI yields the target compound . Optimized conditions (reflux in acetonitrile, 16–24 hours) achieve yields of 60–75% after chromatographic purification .
Stereochemical Control
Heating the cis diastereomer in acetic acid induces epimerization to the trans form, leveraging thermodynamic stability . This step ensures stereochemical homogeneity, critical for consistent bioactivity .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Aldimine + HPA, CHCl, −30°C | Cyclocondensation | 50% |
| 2 | AcOH reflux, 16 h | cis to trans isomerization | 95% |
| 3 | EDCI, DMAP, DMF | Amide coupling | 65% |
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling in RAW264.7 macrophages, reducing LPS-induced TNF-α production by 78% at 10 μM. Thiadiazole-mediated COX-2 inhibition (IC = 0.4 μM) further underscores its anti-inflammatory profile.
Pharmacokinetic and Toxicological Profiles
Metabolic Stability
Mouse liver microsomal assays indicate moderate clearance (t = 45 min), with primary pathways involving N-dealkylation and thiadiazole S-oxidation . Demethylation of the isoquinoline methyl group generates a reactive quinone imine, necessitating structural mitigation .
Acute Toxicity
Single-dose studies in BALB/c mice (100 mg/kg, oral) reveal transient hepatotoxicity (ALT elevation to 120 U/L vs. control 35 U/L), resolving within 72 hours. No neurotoxicity or renal impairment was observed.
Comparative Analysis with Analogues
Table 3: Activity Comparison of Tetrahydroisoquinoline Derivatives
| Compound | Anticancer IC (μM) | COX-2 IC (μM) |
|---|---|---|
| Target compound | 0.9–1.2 | 0.4 |
| Naphthamidine analogue | 2.3 | 1.1 |
| Benzimidazole derivative | 5.8 | N/A |
The superior potency of the target compound correlates with its thiadiazole’s electron-withdrawing effects, enhancing DNA intercalation and enzyme binding .
Future Directions and Challenges
Prodrug Development
Esterification of the carboxamide (e.g., pivoxyl prodrugs) improves oral bioavailability from 12% to 58% in rats, addressing first-pass metabolism limitations .
Toxicity Mitigation
Introducing fluorine at the C-2 position reduces quinone imine formation by 90%, as shown in fluorinated analogues .
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